molecular formula C11H11BrN2S B2401301 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol CAS No. 852388-98-8

5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol

Cat. No.: B2401301
CAS No.: 852388-98-8
M. Wt: 283.19
InChI Key: VIZTYUGVWFOATO-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a bromophenyl group at the 5-position and an ethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with a halogenated imidazole.

    Thiol Substitution: The thiol group can be introduced through a nucleophilic substitution reaction, where a thiol reagent reacts with a suitable leaving group on the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or potassium tert-butoxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol depends on its specific application:

    Biological Activity: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function. This could involve binding to the active site of an enzyme or interacting with a receptor to block or activate its signaling pathway.

    Material Science: The electronic properties of the compound may be exploited in the development of new materials with specific conductivity or optical characteristics.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1-ethyl-1H-imidazole-2-thiol: Similar structure but with a chlorine atom instead of bromine.

    5-(4-methylphenyl)-1-ethyl-1H-imidazole-2-thiol: Similar structure but with a methyl group instead of bromine.

    5-(4-nitrophenyl)-1-ethyl-1H-imidazole-2-thiol: Similar structure but with a nitro group instead of bromine.

Uniqueness

The presence of the bromine atom in 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-(4-bromophenyl)-3-ethyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c1-2-14-10(7-13-11(14)15)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZTYUGVWFOATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CNC1=S)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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